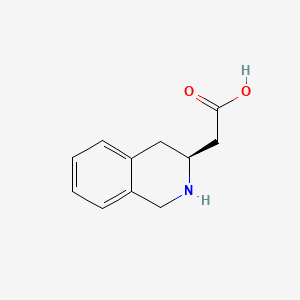

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid

Descripción

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is a chiral compound featuring a tetrahydroisoquinoline core linked to an acetic acid moiety. Its stereochemistry and structural rigidity make it valuable in medicinal chemistry and organic synthesis. Key properties include:

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight: 191.23 g/mol (base form)

- CAS Number: 270082-22-9 (hydrochloride salt)

- Applications: Intermediate in peptidomimetics, chiral ligand in catalysis, and precursor for opioid receptor modulators .

The (S)-enantiomer is particularly significant due to its role in bioactive molecules, such as constrained β-amino acids in peptide backbones .

Propiedades

IUPAC Name |

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYIBCOJRFOBDJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the tetrahydroisoquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline core to its corresponding isoquinoline derivative.

Reduction: Reduction reactions can be used to modify the functional groups attached to the tetrahydroisoquinoline core.

Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the acetic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid exhibits several promising biological activities:

- Neuroprotective Effects : Compounds with similar structures have been studied for their potential neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Scientific Research Applications

The applications of (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid can be categorized into several key areas:

Medicinal Chemistry

This compound serves as an active pharmaceutical ingredient (API) and a building block for synthesizing more complex molecules with potential therapeutic effects. Its derivatives are being explored for their roles in treating conditions such as depression and anxiety due to their interactions with neurotransmitter systems.

Neuropharmacology

Studies focus on how (S)-2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid interacts with receptors involved in neurotransmission. The tetrahydroisoquinoline scaffold is known to influence pathways related to pain modulation and cognitive function.

Organic Synthesis

The compound is utilized in organic chemistry for synthesizing various derivatives that may possess enhanced biological activity or altered pharmacokinetic profiles.

Mecanismo De Acción

The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, which may contribute to its neuroprotective effects. Additionally, it may inhibit the growth of pathogens by interfering with their metabolic processes .

Comparación Con Compuestos Similares

Carboxylic Acid Derivatives

- (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic Acid) Molecular Formula: C₁₀H₁₁NO₂ CAS Number: 67123-97-1 Key Differences: The carboxylic acid group replaces the acetic acid side chain, enhancing hydrogen-bonding capacity. Applications: Anti-thrombotic agents (inhibits platelet aggregation) , chiral ligands in asymmetric catalysis .

Amide Derivatives

- N-Benzyl-2-[6,7-dimethoxy-1-(naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]acetamide Molecular Formula: C₃₁H₃₃N₂O₃ Key Differences: Acetic acid is converted to an acetamide, improving lipophilicity and receptor binding. Applications: Selective orexin-1 receptor antagonist (IC₅₀ = 8 nM) .

Tetrahydroquinoline Analogs

- 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic Acid Molecular Formula: C₁₁H₁₃NO₂ CAS Number: 933756-68-4 Key Differences: Isoquinoline ring replaced by quinoline, altering electronic properties. Applications: Less studied in biological systems but used as a synthetic intermediate .

Protected Derivatives

- (S)-2-(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic Acid Molecular Formula: C₁₈H₂₃NO₄ CAS Number: 270062-98-1 Key Differences: Boc protection enhances stability during solid-phase peptide synthesis. Applications: Building block for opioid peptidomimetics .

Structural and Functional Analysis

Stereochemical Impact

Substituent Effects

Conformational Rigidity

- The tetrahydroisoquinoline core imposes a rigid bicyclic structure, stabilizing bioactive conformations in peptidomimetics. This contrasts with flexible acyclic analogs, which show lower receptor affinity .

Peptidomimetics and Opioid Research

- Derivatives of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid are incorporated into endomorphin-2 analogs, showing nanomolar binding affinities (Ki = 2–15 nM) for μ-opioid receptors .

- Boc-protected derivatives are critical for synthesizing constrained peptides with improved metabolic stability .

Catalysis

Pharmacological Agents

- Anti-thrombotic Tic acid derivatives (e.g., 3-carboxylic acid) highlight the importance of the carboxylic acid group for platelet inhibition . In contrast, acetamide derivatives target CNS receptors .

Actividad Biológica

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a significant class of isoquinoline alkaloids known for their broad spectrum of biological activities. These compounds have been studied for their roles in treating various diseases, including neurodegenerative disorders and infectious diseases. The structural variations within this class can lead to significant differences in biological activity, making SAR studies essential for drug development.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of THIQ derivatives. For instance, (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid has shown promise in mitigating the toxic effects of amyloid-beta (Aβ42), which is implicated in Alzheimer's disease (AD). In a Drosophila model expressing human Aβ42, this compound improved cell viability and extended lifespan by reducing Aβ42 aggregation and toxicity .

Antioxidant Properties

The antioxidant properties of THIQ derivatives contribute to their neuroprotective effects. Research indicates that these compounds can scavenge free radicals and inhibit oxidative stress pathways that lead to neuronal damage . This activity is crucial in preventing neurodegeneration associated with aging and various neurological disorders.

Anti-inflammatory Activity

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid exhibits anti-inflammatory properties by modulating pro-inflammatory cytokines. It has been shown to reduce levels of inflammatory markers in various experimental models, suggesting its potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can be influenced by modifications at different positions on the THIQ scaffold. For example:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Substituted benzyl group | Required for activity at OX1 receptor |

| 7 | Acetamide groups | Improved selectivity and potency against specific receptors |

| 3 | Carbonyl or carboxylic acid | Enhanced neuroprotective effects |

These modifications can significantly impact the compound's binding affinity to target receptors and its overall pharmacological profile .

Case Studies

- Alzheimer's Disease Model : In a study using Drosophila models of AD, (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid was administered to assess its effects on Aβ42 toxicity. Results showed that the compound rescued phenotypic defects associated with Aβ42 exposure and improved motor functions .

- In Vitro Studies : In vitro assays demonstrated that THIQ derivatives could inhibit Aβ42 aggregation effectively. The efficacy was measured using Thioflavin T assays that indicated reduced aggregation compared to controls .

Q & A

Basic: What are the standard synthetic routes for (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid?

Methodological Answer:

The synthesis typically involves multi-step protocols starting from amino acid precursors or tetrahydroisoquinoline derivatives. For example, constrained analogues like Tia (the target compound) are synthesized via stereospecific homologation of phenylalanine derivatives using Kolbe reactions to introduce the acetic acid moiety . Another approach involves coupling tetrahydroisoquinoline intermediates with activated carbonyl groups (e.g., acyl chlorides) under basic conditions, followed by acid hydrolysis to yield the final product. Yields can vary from 48% to 96% depending on protecting groups and purification methods .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and structural integrity. For instance, H NMR of related derivatives shows characteristic peaks for tetrahydroisoquinoline protons (δ 3.0–4.2 ppm) and acetic acid methylene groups (δ 2.4–3.1 ppm) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, HRMS data for a derivative showed [M+H] at m/z 481.2493 (calc. 481.2486) .

- Melting Point Analysis : Used to assess purity, with derivatives often melting above 200°C .

Advanced: How can this compound serve as a constrained scaffold in peptidomimetic design?

Methodological Answer:

The rigid tetrahydroisoquinoline core mimics peptide β-turn structures, enabling stable interactions with biological targets. In one study, Tia derivatives were incorporated into endomorphin-2 analogues to enhance metabolic stability and receptor binding. The synthetic protocol involved coupling N-Boc-protected Tia with peptide chains via solid-phase synthesis, followed by deprotection and purification. Biological assays revealed improved opioid receptor affinity compared to linear peptides . Researchers should prioritize enantiomeric purity (S-configuration) to maintain activity, verified by chiral HPLC .

Advanced: How can researchers resolve contradictions in bioactivity data for acetylcholinesterase (AChE) inhibition studies?

Methodological Answer:

Discrepancies may arise from structural modifications (e.g., acyl vs. benzoyl groups at position 2) or assay conditions. For example, 2-benzoyl derivatives showed higher AChE inhibition (IC ~5 µM) than acetylated analogues (IC >20 µM) due to enhanced π-π stacking with the enzyme’s active site . To address contradictions:

- Perform dose-response curves across multiple concentrations.

- Use molecular docking to predict binding modes (e.g., interactions with Trp86 or catalytic triad residues).

- Validate via kinetic assays (e.g., Ellman’s method) to distinguish competitive vs. non-competitive inhibition .

Advanced: What strategies optimize synthetic yields for scaled-up production?

Methodological Answer:

- Protecting Group Selection : Benzyloxycarbonyl (Cbz) groups improve solubility and reduce side reactions during coupling steps, achieving yields up to 90% .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylations, reducing reaction times from 24h to 6h .

- Workflow Efficiency : One-pot multi-step reactions (e.g., simultaneous deprotection and cyclization) minimize intermediate isolation, as seen in a 4-step synthesis with 50% overall yield .

Basic: What are the typical applications of this compound in medicinal chemistry?

Methodological Answer:

It is widely used as:

- A core structure in opioid receptor ligands (e.g., endomorphin analogues) .

- A precursor for orexin-1 receptor antagonists, where N-benzyl substitutions modulate selectivity .

- A scaffold for acetylcholinesterase inhibitors, particularly in Alzheimer’s disease research .

Advanced: How do substituents on the tetrahydroisoquinoline ring influence receptor selectivity?

Methodological Answer:

- Position 1 Substitutions : Bulky groups (e.g., naphthalen-2-ylmethyl) enhance orexin-1 receptor antagonism (K < 50 nM) by occupying hydrophobic pockets .

- Position 6/7 Methoxy Groups : These improve blood-brain barrier penetration in AChE inhibitors, as shown by logP calculations and in vivo assays .

- Chiral Integrity : The S-configuration at position 3 is critical; D-enantiomers show reduced activity (e.g., 10-fold lower binding affinity for opioid receptors) .

Basic: How is enantiomeric purity assessed during synthesis?

Methodological Answer:

- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve S- and R-enantiomers .

- Optical Rotation : Compare observed [α] values with literature data (e.g., [α] = +23° for S-enantiomers in methanol) .

Advanced: What computational methods predict the compound’s bioavailability?

Methodological Answer:

- Lipinski’s Rule of Five : Calculate logP (optimal <5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. For Tia derivatives, logP ~2.5 suggests good oral absorption .

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate plasma protein binding (>90% for benzyl-substituted derivatives) and CYP450 metabolism risks .

Advanced: How to troubleshoot low yields in acyl coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.